(1-Methylpiperidin-4-yl) 4-ethoxybenzoate is a chemical compound with the molecular formula CHNO. It is classified as an ester, formed from the reaction of 4-ethoxybenzoic acid and 1-methylpiperidine. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features and biological activity.
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate can be sourced from various chemical suppliers and is often used as an intermediate in the synthesis of pharmaceuticals. It falls under the category of piperidine derivatives, which are known for their diverse biological activities, including analgesic and anti-inflammatory properties .
The synthesis of (1-Methylpiperidin-4-yl) 4-ethoxybenzoate typically involves esterification, which is a common method in organic chemistry to form esters from carboxylic acids and alcohols. In this case, 4-ethoxybenzoic acid reacts with 1-methylpiperidine in the presence of a dehydrating agent or catalyst to facilitate the reaction.
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate may participate in various chemical reactions typical for esters, including:
The mechanism of action for (1-Methylpiperidin-4-yl) 4-ethoxybenzoate primarily relates to its potential pharmacological effects. Compounds with a piperidine structure often interact with neurotransmitter receptors or enzymes involved in pain pathways. This interaction can lead to modulation of pain perception or inflammation responses.
Relevant data indicate that the compound maintains its integrity under standard laboratory conditions but should be handled with care due to potential reactivity with strong nucleophiles .
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate has several scientific uses:
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate represents a structurally sophisticated small molecule integrating two pharmacologically significant motifs: a 1-methylpiperidine ring and a 4-ethoxybenzoate ester. This hybrid architecture exemplifies strategic molecular design in modern drug discovery, leveraging the established bioactivity of piperidine scaffolds while exploiting the physicochemical and metabolic modulatory effects conferred by the ester-containing aromatic system. The compound’s structure positions it within a vast chemical space explored for central nervous system (CNS) targeting, anticancer applications, and antimicrobial therapies, drawing upon the inherent versatility of its core components. Its design inherently addresses challenges in drug development, including bioavailability optimization and receptor affinity tuning, making it a compelling subject for medicinal chemistry analysis [1] [10].
Piperidine—a saturated six-membered heterocycle featuring a nitrogen atom—constitutes one of the most prevalent structural frameworks in approved therapeutics and experimental drug candidates. Its exceptional versatility stems from several key attributes: favorable sp³-hybridization enabling diverse stereochemistry, capacity for extensive substitution and functionalization, and balanced physicochemical properties conducive to bioavailability. Piperidine derivatives are integral to over twenty therapeutic classes, prominently featuring in antipsychotics, analgesics, anticancer agents, antivirals, and cognitive enhancers [1] [7] [10].
Within CNS drug discovery, the piperidine motif frequently serves as a privileged scaffold for receptor interaction, particularly at dopaminergic and serotonergic targets. Antipsychotic agents like haloperidol and risperidone incorporate substituted piperidines critical for their D2 and 5-HT2A receptor antagonism. Recent research underscores the strategic value of aryl-piperidine/piperazine hybrids for designing multi-target antipsychotics. These compounds simultaneously modulate dopaminergic pathways (addressing positive symptoms) and serotonergic systems (ameliorating negative symptoms and cognitive deficits while mitigating extrapyramidal side effects). The 1-methylpiperidine fragment in (1-Methylpiperidin-4-yl) 4-ethoxybenzoate potentially facilitates such receptor interactions, leveraging the nitrogen atom for hydrogen bonding or ionic interactions within binding pockets [7].
In anticancer drug development, piperidine rings contribute to tubulin polymerization inhibitors, receptor tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors like crizotinib and ceritinib), and enzyme inhibitors targeting carbonic anhydrase IX/XII or IκB kinase (IKKb). Their three-dimensional structure enhances binding complementarity to protein targets compared to flat aromatic systems—a principle termed "escaping flatland." Spirocyclic piperidine derivatives demonstrate enhanced cytotoxicity and apoptosis induction in tumor models, attributed to improved target engagement and conformational constraint [10].
Beyond these domains, piperidine alkaloids and synthetic derivatives exhibit broad antimicrobial and antiparasitic activities. Febrifugine derivatives and matrine analogs leverage piperidine cores for antimalarial and antiviral effects. The structural adaptability allows fine-tuning against resistant pathogens, exemplified by novel MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) inhibitors for tuberculosis therapy, where lipophilic piperidine derivatives disrupt menaquinone biosynthesis essential for Mycobacterium tuberculosis persistence [9] [10].
Table 1: Therapeutic Applications of Representative Piperidine Derivatives
Therapeutic Area | Example Compounds | Biological Target/Activity | Structural Role of Piperidine |
---|---|---|---|
Antipsychotics | Haloperidol, Risperidone | D2/5-HT2A receptor antagonism | Receptor binding moiety; modulates dopamine signaling |
Anticancer | Crizotinib, Ceritinib | ALK/ROS1 kinase inhibition | Core scaffold providing 3D complementarity to kinase pocket |
Anticancer | SLC-0111 derivatives | Carbonic Anhydrase IX/XII inhibition | Carrier for sulfonamide zinc-binding group |
Antimicrobial | MenA Inhibitors (e.g., 1) | Menaquinone biosynthesis inhibition (M. tuberculosis) | Lipophilic domain mimicking isoprenoid substrate |
Analgesics | Morphine derivatives | μ-opioid receptor agonism | Fused ring system critical for receptor activation |
The 4-position of the piperidine ring, as featured in (1-Methylpiperidin-4-yl) 4-ethoxybenzoate, offers a strategic vector for functionalization. Alcohols, esters, or ethers at this position often improve water solubility or provide attachment points for pharmacophore conjugation without drastically altering steric demand. N-methylation, as present here, reduces basicity compared to secondary amines, potentially enhancing blood-brain barrier (BBB) penetration—a critical property for CNS-targeted agents—by decreasing hydrogen-bonding capacity and plasma protein binding [1] [7] [10].
The ester linkage (–OC(O)–) represents a cornerstone functional group in medicinal chemistry, primarily due to its profound influence on pharmacokinetic properties and its role as a biodegradable prodrug element. In (1-Methylpiperidin-4-yl) 4-ethoxybenzoate, the ester bridges the 1-methylpiperidin-4-ol and 4-ethoxybenzoic acid moieties, creating a conjugate whose biological activity hinges on this connection [2] [10].
Physicochemical Modulator: Esters directly impact critical drug-like properties. They typically increase lipophilicity compared to carboxylic acids, enhancing passive membrane permeability. This is evident in the calculated logP values of ethyl 4-ethoxybenzoate (PubChem CID 90232), reflecting moderate hydrophobicity favorable for cellular uptake. Simultaneously, the polar carbonyl oxygen retains some hydrogen-bond accepting potential, preventing excessive hydrophobicity that could impair aqueous solubility or cause promiscuous off-target binding. The 4-ethoxybenzoate group specifically contributes aromatic π-system stacking capability and moderate electron-withdrawing character, potentially influencing target binding through dipole interactions or van der Waals contacts. This balanced lipophilicity-hydrophilicity profile is crucial for compounds requiring CNS access, where optimal log P values (often 2–5) and molecular weight thresholds govern BBB penetration [6] [8] [10].
Table 2: Properties and Roles of Ester-Containing Bioactive Molecules
Compound Class | Key Examples | Role of Ester Group | Impact on Properties |
---|---|---|---|
Piperidone Derivatives | Eperisone, anticonvulsants | Linker/spacer between aromatic and aliphatic domains | Modulates conformational flexibility and logP |
4-Ethoxybenzoate Esters | Ethyl 4-ethoxybenzoate | Terminal hydrophobic pharmacophore | Enhances lipophilicity; potential for π-π stacking |
CNS Drugs (e.g., Donepezil) | Donepezil | Connects indanone and piperidine pharmacophores | Balances solubility/permeability; metabolic lability site |
Prodrugs | Valaciclovir, Olmesartan | Bioreversible mask for acids/alcohols | Improves oral absorption; site-specific enzymatic activation |
Metabolic Vulnerability and Prodrug Potential: A defining characteristic of esters is their susceptibility to enzymatic hydrolysis by carboxylesterases (CES), present in plasma, liver, and various tissues. This inherent lability can be exploited in prodrug design, where the ester acts as a transient mask for carboxylic acids or alcohols, improving absorption or tissue distribution before enzymatic cleavage releases the active species. For (1-Methylpiperidin-4-yl) 4-ethoxybenzoate, hydrolysis would yield 1-methylpiperidin-4-ol and 4-ethoxybenzoic acid. The former metabolite retains potential bioactivity (e.g., as a cholinergic agent or metabolic precursor to other neuroactive compounds), while the latter is a known fragrance component with reported weak estrogenic activity but limited inherent toxicity. This metabolic pathway suggests possible prodrug behavior, where the intact ester facilitates delivery, and hydrolysis modulates duration of action or generates active metabolites [2] [6] [10].
Synthetic Versatility: From a chemical synthesis perspective, esters offer straightforward preparation via diverse routes (e.g., Steglich esterification, Mitsunobu reaction, acyl chloride-alcohol coupling), enabling efficient exploration of structure-activity relationships (SAR). Modifying either the alcohol (piperidine) or acid (benzoate) component allows systematic tuning of steric bulk, electronic effects, and lipophilicity. For instance, the 4-ethoxy substituent on the benzoate ring provides electron-donating resonance effects, slightly reducing electrophilicity of the carbonyl carbon compared to unsubstituted benzoates, potentially altering hydrolysis kinetics. Piperidin-4-yl esters benefit from the steric accessibility of the ester linkage due to the equatorial orientation common at this position, favoring enzymatic interaction [5] [9].
The strategic integration of the ester group in (1-Methylpiperidin-4-yl) 4-ethoxybenzoate thus embodies multiple medicinal chemistry objectives: optimizing molecular properties for biodistribution, enabling metabolic activation or deactivation pathways, and providing a synthetically tractable linkage for hybrid molecule construction. Its combination with the versatile 1-methylpiperidine core creates a chemically and biologically intriguing entity warranting further pharmacological investigation [2] [6] [10].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6